molecular formula C8H7N3S B060801 2-Benzothiazolecarboximidamide CAS No. 195066-20-7

2-Benzothiazolecarboximidamide

Cat. No.: B060801
CAS No.: 195066-20-7
M. Wt: 177.23 g/mol
InChI Key: UYCSUJHXRRURIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolecarboximidamide is a heterocyclic organic compound featuring a benzothiazole core substituted at the 2-position with a carboximidamide group (-C(=NH)-NH₂). The benzothiazole moiety consists of a fused benzene and thiazole ring, where the thiazole contributes sulfur and nitrogen atoms to the heteroaromatic system.

Properties

CAS No.

195066-20-7

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H7N3S/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)

InChI Key

UYCSUJHXRRURIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=N)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=N)N

Synonyms

2-Benzothiazolecarboximidamide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Hypotheses

Synthetic Feasibility: The synthesis of this compound likely parallels methods used for benzimidazole-carboxamide derivatives, involving coupling reactions between benzothiazole precursors and amidine donors (e.g., via acid chloride intermediates, as in ).

Biological Performance :

  • Hypothesis : The amidine group’s dual protonation sites (pKa ~8–10) may enable pH-dependent binding to DNA or proteins, a mechanism observed in related benzimidazole-based antitumor agents .
  • Limitation : The sulfur atom in benzothiazole may increase off-target reactivity with thiol-containing biomolecules, necessitating structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.